4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione
Brand Name: Vulcanchem
CAS No.: 92260-82-7
VCID: VC0045083
InChI: InChI=1S/C11H9N3O3/c15-10-6-2-1-3-7-9(6)14(11(16)12-7)5-4-8(10)13-17/h1-3,17H,4-5H2,(H,12,16)/b13-8-
SMILES: C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1=NO
Molecular Formula: C₁₁H₉N₃O₃
Molecular Weight: 231.21

4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione

CAS No.: 92260-82-7

Cat. No.: VC0045083

Molecular Formula: C₁₁H₉N₃O₃

Molecular Weight: 231.21

* For research use only. Not for human or veterinary use.

4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione - 92260-82-7

Specification

CAS No. 92260-82-7
Molecular Formula C₁₁H₉N₃O₃
Molecular Weight 231.21
IUPAC Name (10Z)-10-hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione
Standard InChI InChI=1S/C11H9N3O3/c15-10-6-2-1-3-7-9(6)14(11(16)12-7)5-4-8(10)13-17/h1-3,17H,4-5H2,(H,12,16)/b13-8-
SMILES C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1=NO

Introduction

Chemical Identity and Nomenclature

4,5-Dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1h)-trione is a heterocyclic organic compound with multiple identified names in chemical literature. The compound is registered with CAS number 92260-82-7, which serves as its unique identifier in chemical databases . The molecular formula is C₁₁H₉N₃O₃, containing eleven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms .

The IUPAC name of this compound is (10Z)-10-hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione, which systematically describes its complex structure . Several synonyms are commonly used in scientific literature and commercial catalogs, including:

  • 10-(Hydroxyimino)-1,3-diazatricyclo[6.4.1.0(4,13)]trideca-4,6,8(13)-triene-2,9-dione

  • 7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione

  • Imidazo[4,5,1-jk]benzazepine-2,6,7(1H)-trione, 4,5-dihydro-, 6-oxime

  • Zilpaterol Impurity 3

The compound is also identified by various database identifiers including PubChem CID 59325226, making it easily searchable in chemical repositories .

Structural Characteristics

The compound possesses a complex tricyclic structure that incorporates several important functional groups. The backbone consists of a fused ring system containing imidazole and benzazepine moieties. The structural arrangement is further defined by the presence of an oxime functional group (=N-OH) at position 6, which gives the compound part of its name .

The three-dimensional configuration of the molecule is particularly notable for the (Z) stereochemistry at the oxime group, as indicated in its IUPAC name . This stereochemical arrangement is crucial for understanding the compound's potential interactions with biological systems and its reactivity patterns.

The structure can be represented by the SMILES notation: C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1=NO, which encodes the connectivity of atoms in the molecule. The structure contains multiple heterocyclic rings that contribute to its unique chemical properties and potential biological activities.

Physicochemical Properties

The physicochemical properties of 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1h)-trione are summarized in Table 1 below:

PropertyValueReference
Molecular Weight231.21 g/mol
Density1.69±0.1 g/cm³ (20°C, 760 mmHg)
Exact Mass231.06400
LogP0.74620
Polar Surface Area (PSA)87.45000
Physical StateSolid (presumed based on structure)-
Standard InChIInChI=1S/C11H9N3O3/c15-10-6-2-1-3-7-9(6)14(11(16)12-7)5-4-8(10)13-17/h1-3,17H,4-5H2,(H,12,16)/b13-8-

The compound's moderate LogP value of 0.74620 suggests a balance between hydrophilicity and lipophilicity, which could influence its solubility in various solvents and potential for membrane permeability . The polar surface area of 87.45000 provides insight into the molecule's potential for hydrogen bonding and its ability to penetrate cellular membranes .

SupplierProduct NumberPackagingPrice (USD)Reference
TRCD4498455mg$130
SynQuest Laboratories4H53-1-27250mg$125
SynQuest Laboratories4H53-1-271g$375
SynQuest Laboratories4H53-1-275g$1,250
Medical Isotopes, Inc.39963100mg$2,325
Anexib--$2,002

The compound is available in various quantities ranging from 5mg to 5g, with prices varying significantly between suppliers . The higher prices for certain packages (such as Medical Isotopes' offering at $2,325 for 100mg) may indicate high purity standards or specialized preparation methods.

The compound is manufactured and distributed globally, with suppliers based in regions including India, Europe, and North America . Chemical distributors typically offer the compound with purities exceeding 95%, making it suitable for research applications requiring high-quality reagents .

Research Applications and Significance

The research applications of 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1h)-trione appear to be primarily in the field of pharmaceutical chemistry and organic synthesis. As a compound related to zilpaterol (based on its synonym "Zilpaterol Impurity 3"), it may have significance in analytical chemistry for quality control of pharmaceutical products .

Potential research applications include:

  • Reference standard for analytical methods development

  • Intermediate in the synthesis of biologically active compounds

  • Structure-activity relationship studies in medicinal chemistry

  • Development of new synthetic methodologies for heterocyclic compounds

The compound's complex structure, featuring multiple ring systems and functional groups, makes it a potentially valuable building block for the synthesis of more complex molecules with medicinal properties. The presence of the oxime functional group could also be exploited in various chemical transformations, including reduction to amines or rearrangement reactions.

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